2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . The cyclohexylphenyl part of the molecule refers to a phenyl (benzene) ring attached to a cyclohexyl group . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part of the molecule refers to a boronic ester functional group .
Synthesis Analysis
Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing the compound. Additionally, the Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, could be relevant .Scientific Research Applications
In terms of applications, scientific research has numerous applications in many fields, including medicine and healthcare, where it is used to develop new drugs, medical treatments, and vaccines . It’s also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .
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Organic Synthesis and Catalysis This compound is used in various fields such as organic synthesis and catalysis. Organic synthesis is a method of constructing complex organic molecules by connecting simpler ones together, while catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.
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Material Science It also finds applications in material science. Material science involves the discovery and design of new materials, with an emphasis on solids.
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Anti-counterfeit Applications An interesting application of this compound is in the fabrication of aging-resistant fluorescent anti-counterfeiting coatings . In this application, lipophilic silicon nanocrystals (De-SiNCs) with red fluorescence were prepared first by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene . Subsequently, a new SiNCs/PDMS coating (De-SiNCs/DV) was fabricated by dispersing De-SiNCs into reinforcing PDMS composites with vinyl-capped silicone resin . The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in visible light range, outstanding fluorescence stabilities with average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments and UV irradiation . The De-SiNCs/DV coating exhibits an excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .
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Pharmaceutical Research This compound could potentially be used in pharmaceutical research . For instance, it could be used in the design and synthesis of new molecules that act as selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain . Selective inhibition of COX-2 can provide relief from the symptoms of inflammation and pain, while minimizing certain side effects associated with non-selective NSAIDs .
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Development of Anti-counterfeit Materials Another interesting application of this compound is in the development of anti-counterfeit materials . For example, it can be used in the fabrication of aging-resistant fluorescent anti-counterfeiting coatings . In this application, silicon nanocrystals (SiNCs) with red fluorescence are prepared first by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene . Subsequently, a new SiNCs/PDMS coating (De-SiNCs/DV) is fabricated by dispersing De-SiNCs into reinforcing PDMS composites with vinyl-capped silicone resin . The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in visible light range, outstanding fluorescence stabilities with average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments and UV irradiation . The De-SiNCs/DV coating exhibits an excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .
properties
IUPAC Name |
2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPJCMZSCFGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682211 | |
Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
820223-94-7 | |
Record name | 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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